molecular formula C12H15NO2 B1596849 4-(Morpholinomethyl)benzaldehyde CAS No. 82413-63-6

4-(Morpholinomethyl)benzaldehyde

Cat. No. B1596849
CAS RN: 82413-63-6
M. Wt: 205.25 g/mol
InChI Key: KMAHWHPUXGNVBN-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It is used in laboratory chemicals and potentially in the production of pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 4-(Morpholinomethyl)benzaldehyde consists of a benzene ring attached to a morpholine ring via a methylene bridge, with an aldehyde group on the benzene ring . The molecular weight is approximately 205.253 Da .


Physical And Chemical Properties Analysis

4-(Morpholinomethyl)benzaldehyde is a solid substance with a melting point range of 53 - 56 °C .

Scientific Research Applications

1. Enzymatic Production of Benzaldehyde

  • Application Summary: Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry . An enzymatic process for the production of benzaldehyde from l-phenylalanine was developed .
  • Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A second reaction step was developed by engineering 4-hydroxymandelate synthase of Actinoplanes teichomyceticus .
  • Results: A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type . The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .

2. Chemical Synthesis

  • Application Summary: “4-(Morpholinomethyl)benzaldehyde” is a chemical compound used in the synthesis of various other compounds . It is often used in research and development laboratories .
  • Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used as a reagent in a chemical reaction .
  • Results: The outcomes of these reactions would also vary greatly depending on the specific reaction conditions and the other reagents used .

3. Synthesis of Betti Base Derivatives

  • Application Summary: “4-(Morpholinomethyl)benzaldehyde” can be used in the synthesis of Betti base derivatives . The Betti reaction, which produces aminobenzylnaphthols, is a multicomponent reaction involving 2-naphthol, arylaldehydes, and ammonia .
  • Methods of Application: Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
  • Results: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands. The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .

Safety And Hazards

4-(Morpholinomethyl)benzaldehyde is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHWHPUXGNVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383718
Record name 4-(morpholinomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)benzaldehyde

CAS RN

82413-63-6
Record name 4-(morpholinomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LAH (0.571 g, 15.05 mmol) was added to a 3-neck dry flask and THF (50 mL) was added on cooling. A solution of 4-morpholin-4-ylmethyl)-benzoic acid ethyl ester (3.0 g, 12.04 mmol) in THF (10 mL) was added slowly on cooling. After completion of addition, the reaction mixture was heated at reflux for 3 h. The reaction mixture was cooled to 0° C. and a 10% NaOH solution was added carefully followed by water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine and dried over Na2SO4. The solvent was removed to give (4-morpholin-4-ylmethyl phenyl)methanol (2.0 g, 80%). To the 3-flask anhydrous CH2Cl2 (100 mL) was added and cooled to −78° C. Oxalyl chloride (1.47 g, 11.59 mmol) and DMSO (1.5 g, 19.32 mmol) were added at −78° C. The reaction mixture was stirred for 15 min at −78° C. A solution of (4-morpholin-4-ylmethyl phenyl)methanol (2.0 g, 9.66 mmol) in CH2Cl2 (10 mL) was added at −78° C. and the mixture was stirred at −78° C. for 1 h. Then, Et3N (3.9 g, 38.64 mmol) was added. The reaction mixture was allowed to come at room temperature. Water was added and the organic layer was isolated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, brine and dried over Na2SO4. Then solvent was removed to give crude 4-morpholin-4-ylmethyl benzaldehyde (1.6 g, 81%).
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Claffey, H Müller-Bunz, M Tacke - Journal of Organometallic Chemistry, 2010 - Elsevier
Through the reaction of Super Hydride (LiBEt 3 H) with 6-phenyl-substituted fulvenes followed by transmetallation to TiCl 4 ten novel benzyl-substituted titanocene dichloride derivatives …
Number of citations: 33 www.sciencedirect.com
V Bavetsias, JM Large, C Sun, N Bouloc… - Journal of medicinal …, 2010 - ACS Publications
Lead optimization studies using 7 as the starting point led to a new class of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases that possessed the 1-benzylpiperazinyl motif at the …
Number of citations: 100 pubs.acs.org
JH Ferguson, Z De Los Santos, SN Devi… - Journal of Enzyme …, 2017 - Taylor & Francis
While progress has been made in treating cancer, cytotoxic chemotherapeutic agents are still the most widely used drugs and are associated with severe side-effects. Drugs that target …
Number of citations: 9 www.tandfonline.com
S Nagao, Y Yamane, S Funasaka, K Tanaka… - Bioorganic & Medicinal …, 2014 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers …
Number of citations: 6 www.sciencedirect.com
Z Yang, ZY Liu, M Ablise, A Maimaiti, Z Mutalipu… - Molecules, 2023 - mdpi.com
This study involved the design and synthesis of 21 new nitrogen-containing heterocyclic chalcone derivatives utilizing the active substructure splicing principle, with glycyrrhiza …
Number of citations: 6 www.mdpi.com
F Prati, A De Simone, A Armirotti… - ACS chemical …, 2015 - ACS Publications
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 64 pubs.acs.org
F Prati, A De Simone, A Armirotti, M Summa… - ACS CHEMICAL …, 2015 - cris.unibo.it
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 5 cris.unibo.it
Y Li, X Qiang, L Luo, X Yang, G Xiao, Y Zheng… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of homoisoflavonoid Mannich base derivatives were designed, synthesized and evaluated as multifunctional agents against Alzheimer’s disease. It demonstrated that most of …
Number of citations: 83 www.sciencedirect.com
SS Woodhouse, DNT De Silva, GB Jameson… - Dalton …, 2019 - pubs.rsc.org
Anion hydrolysis reactions between salicylaldoximato ligands (L′–L′′′) and copper and iron BF4− metal salts, have resulted in the formation of new salicylaldoximato borate …
Number of citations: 4 pubs.rsc.org
C Ferroni - 2012 - amsdottorato.unibo.it
Tumor is a lesion that may be formed by an abnormal growth of neoplastic cells. Many factors increase the risk of cancer and different targets are involved in tumor progression. Within …
Number of citations: 2 amsdottorato.unibo.it

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